Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl-
Description
The compound "Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl-" is a substituted piperidine derivative characterized by:
Properties
CAS No. |
63867-74-3 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-ethynyl-1,2,2,6,6-pentamethyl-3H-pyridine |
InChI |
InChI=1S/C12H19N/c1-7-10-8-11(2,3)13(6)12(4,5)9-10/h1,8H,9H2,2-6H3 |
InChI Key |
UCGUPPBDCWQZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(N1C)(C)C)C#C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by dehydrogenation and ethynylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the dehydrogenation and ethynylation steps.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, often using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of azido or alkyl-substituted piperidines.
Scientific Research Applications
Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The multiple methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison
Key structural differences and similarities with analogous compounds:
*Estimated based on formula C₁₃H₂₁N.
Key Observations :
Biological Activity
Piperidine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- has garnered attention for its potential therapeutic applications. This article explores its biological activity based on various studies and research findings.
Chemical Structure and Properties
The chemical structure of Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- can be represented as follows:
This compound features a piperidine ring with specific substitutions that contribute to its unique properties and biological activities.
Pharmacological Effects
Research indicates that Piperidine derivatives exhibit a range of pharmacological activities including:
- Anti-inflammatory properties : Certain piperidine derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-1β in macrophages .
- Neuroprotective effects : Some studies suggest that piperidine compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter systems .
- Antiviral activity : There is evidence that piperidine derivatives can act as inhibitors of viral proteases, which are crucial for viral replication .
Case Studies and Research Findings
Several studies have investigated the biological activity of Piperidine derivatives:
- NLRP3 Inhibition Study :
- Immunostimulatory Potential :
- Viral Protease Inhibition :
Data Tables
The following table summarizes key findings from various studies on Piperidine derivatives:
| Study Focus | Compound Tested | Biological Activity | IC50 (nM) |
|---|---|---|---|
| NLRP3 Inhibition | Piperidine derivative X | IL-1β release inhibition | 10 µM |
| Immunostimulatory Effects | 4-Ethynylpiperidine derivatives | Enhanced lymphocyte activity | Not specified |
| Antiviral Activity | Piperidine-based HIV protease inhibitor | Viral replication inhibition | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
